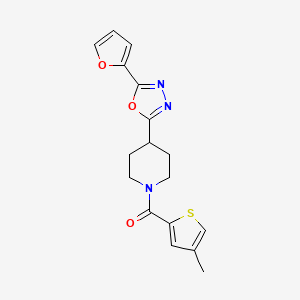

(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone

描述

The compound (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is a heterocyclic hybrid molecule featuring:

- A 1,3,4-oxadiazole core linked to a furan-2-yl substituent.

- A piperidine ring connected via a methanone group to a 4-methylthiophen-2-yl moiety. This structure combines pharmacologically significant motifs: the oxadiazole ring is known for antibacterial and antitumor activity , while the thiophene and furan groups enhance π-π stacking and metabolic stability .

属性

IUPAC Name |

[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-11-9-14(24-10-11)17(21)20-6-4-12(5-7-20)15-18-19-16(23-15)13-3-2-8-22-13/h2-3,8-10,12H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUZNOQGBAXGTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is a hybrid molecule that incorporates a furan moiety, an oxadiazole ring, and a piperidine structure. These structural features are known to contribute to various biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the synthesis, characterization, and biological activity of this compound based on existing literature.

Synthesis

The synthesis of oxadiazole derivatives typically involves the reaction of hydrazides with carboxylic acids or their derivatives. In the case of this compound, the synthesis likely follows a multistep process involving the formation of the oxadiazole ring from furan derivatives and subsequent coupling with piperidine and methylthiophene moieties.

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various microorganisms:

| Compound | Antimicrobial Activity | Reference |

|---|---|---|

| Compound A | Effective against E. coli and S. aureus | |

| Compound B | Moderate activity against Candida spp. | |

| Compound C | Strong activity against Gram-positive bacteria |

In particular, the presence of electron-withdrawing groups such as nitro or halogens in the oxadiazole structure enhances its antimicrobial efficacy.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For example:

| Compound | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound D | Human glioblastoma U251 | 23.30 ± 0.35 | |

| Compound E | Human melanoma WM793 | <1000 | |

| Compound F | Breast cancer cells | 1.98 ± 1.22 |

The structure–activity relationship (SAR) studies indicate that modifications in the phenyl ring and the presence of specific functional groups significantly influence cytotoxic activity.

Anticonvulsant Activity

Some studies have reported that certain oxadiazole derivatives exhibit anticonvulsant properties. The mechanism is often linked to their ability to modulate neurotransmitter systems:

| Compound | Anticonvulsant Activity | Reference |

|---|---|---|

| Compound G | Eliminated tonic extensor phase in models | |

| Compound H | 100% protection in seizure models |

Case Studies

A notable case study involved the evaluation of a series of oxadiazole derivatives for their biological activities. The study found that compounds with a furan moiety consistently demonstrated enhanced antibacterial and anticancer activities compared to their analogs lacking this feature.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. The synthesized oxadiazole-piperidine hybrid has been evaluated for its antimicrobial activity against a range of pathogens, revealing promising results that warrant further investigation into its potential as an antimicrobial agent .

Anticancer Properties

Compounds containing oxadiazole moieties have been reported to possess anticancer activity. A study focusing on similar structures indicated that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. The specific compound may exhibit similar properties, making it a candidate for further development in cancer therapeutics .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for specific enzymes involved in disease pathways. For example, oxadiazole derivatives have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis. Inhibiting this enzyme could provide therapeutic benefits in conditions such as autoimmune diseases and cancer .

Agricultural Applications

Pesticidal Activity

The compound's oxadiazole structure is associated with herbicidal properties. Research indicates that oxadiazole derivatives can be effective against certain weeds while maintaining crop safety. The development of this compound as a herbicide could lead to environmentally friendly agricultural practices by reducing reliance on traditional chemical herbicides .

Materials Science Applications

Polymeric Materials

Recent studies have explored the incorporation of oxadiazole-containing compounds into polymer matrices to enhance their thermal stability and mechanical properties. The unique electronic properties of the oxadiazole group can contribute to improved performance in materials used for electronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

Case Studies

相似化合物的比较

Structural Analogs and Substituent Effects

Key Observations:

- Aryl Group Impact : The 4-methylthiophene in the target compound may offer improved lipophilicity compared to nitrothiophene derivatives, which exhibit stronger antimycobacterial activity due to nitro group electron-withdrawing effects .

- Linker Modifications: Methanone-linked piperidine (target compound) vs. thioether-linked analogs (e.g., ) affect solubility and metabolic stability.

Key Observations:

- Coupling Reagents : The target compound’s synthesis likely employs HOBt/TBTU for amide bond formation, similar to piperazine analogs , ensuring high yields (~39–81%) .

- Thermal Stability : The target compound’s melting point is unreported, but analogs with rigid cores (e.g., chromen-4-one in ) show higher thermal stability (252–255°C).

Computational Similarity Analysis

However, dissimilarity in the oxadiazole-furan region may limit direct extrapolation of bioactivity data .

常见问题

Basic: What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis typically involves multi-step pathways:

- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a thioamide or hydrazide precursor under acidic conditions (e.g., POCl₃ or H₂SO₄) .

- Step 2: Coupling the oxadiazole moiety to the piperidine ring using nucleophilic substitution or Buchwald-Hartwig amination, requiring inert atmospheres (N₂/Ar) and catalysts like Pd(PPh₃)₄ .

- Step 3: Introducing the 4-methylthiophene group via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, with careful temperature control (60–80°C) to avoid side reactions .

Key Conditions: Use anhydrous solvents (DMF, DCM), monitor progress via TLC/HPLC, and purify via column chromatography or recrystallization .

Advanced: How can researchers resolve contradictions in bioactivity data across structural analogs?

Discrepancies often arise from substituent effects. For example:

| Substituent (R) | Bioactivity (IC₅₀) | Source |

|---|---|---|

| 4-Fluorophenyl | 12 μM (Anticancer) | |

| 4-Methylthiophen | 8 μM (Anticancer) | |

| Thiadiazole | 18 μM (Antimicrobial) | |

| Methodology: |

- Perform comparative molecular field analysis (CoMFA) to map steric/electronic contributions.

- Validate using isothermal titration calorimetry (ITC) to quantify target binding affinities .

- Adjust synthetic protocols to ensure purity (>95% by HPLC) and confirm structural integrity via X-ray crystallography (if feasible) .

Basic: Which spectroscopic techniques are essential for structural confirmation?

- ¹H/¹³C NMR: Assign peaks for furan (δ 6.3–7.4 ppm), oxadiazole (C=O at ~160 ppm), and methylthiophene (δ 2.5 ppm for -CH₃) .

- IR Spectroscopy: Identify C=N (1640 cm⁻¹) and C-O (1250 cm⁻¹) stretches in the oxadiazole ring .

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the piperidine-oxadiazole scaffold .

Advanced: How can computational modeling predict biological target interactions?

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to simulate binding to kinases (e.g., EGFR) or GPCRs. The oxadiazole ring often interacts with catalytic lysine residues via H-bonding .

- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond acceptors in oxadiazole) using Phase or MOE .

Basic: What stability considerations are critical during synthesis?

- Oxadiazole Stability: Avoid prolonged exposure to strong bases (>pH 10), which may hydrolyze the ring .

- Light Sensitivity: Store intermediates in amber vials; the methylthiophene group is prone to photooxidation .

- Thermal Degradation: Monitor exotherms during cyclization steps (DSC analysis recommended) .

Advanced: How to design structure-activity relationship (SAR) studies for optimization?

- Variable Groups: Synthesize analogs with substituents at the furan (e.g., 5-nitro vs. 5-methyl) and piperidine (N-alkyl vs. N-aryl) positions .

- Assays: Test against a panel of cancer cell lines (e.g., MCF-7, A549) and bacterial strains (e.g., S. aureus). Use flow cytometry to assess apoptosis (Annexin V/PI staining) .

- Data Analysis: Apply QSAR regression models to correlate logP, polar surface area, and IC₅₀ values .

Basic: How to assess purity and optimize yield during synthesis?

- Purity: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Acceptable purity: ≥95% .

- Yield Optimization:

Advanced: What is the hypothesized mechanism of action based on structural motifs?

- Kinase Inhibition: The oxadiazole and piperidine groups mimic ATP’s adenine ring, competitively binding to kinase active sites (e.g., CDK2) .

- DNA Intercalation: Planar furan-thiophene systems may intercalate into DNA, inducing strand breaks (validate via ethidium bromide displacement assays ) .

- Protease Inhibition: Docking suggests the methylthiophene group occupies hydrophobic pockets in HIV-1 protease (test via FRET-based protease assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。